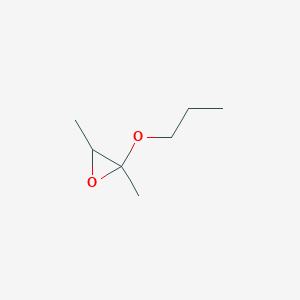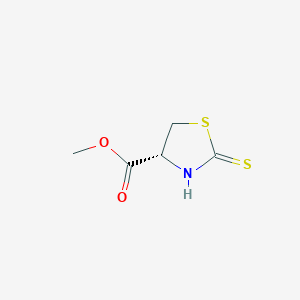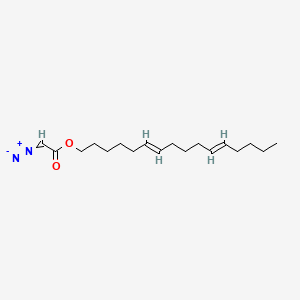![molecular formula C7H11F3Si B13808668 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bicyclo[221]heptanyl(trifluoro)silane is a compound that belongs to the class of bicyclic silanes It features a bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead carbon, and a trifluorosilane group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trifluorosilane reagents. One common method is the hydrosilylation of bicyclo[2.2.1]hept-2-ene with trifluorosilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced silane compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2-Bicyclo[221]heptanyl(trifluoro)silane, such as hydroxylated, aminated, and alkylated compounds
Wissenschaftliche Forschungsanwendungen
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane involves its interaction with molecular targets and pathways in various chemical and biological systems. The trifluorosilane group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing molecules with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the trifluorosilane group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a double bond in the bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring, providing different chemical properties.
Uniqueness
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane is unique due to the presence of the trifluorosilane group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various functionalized derivatives. Additionally, the bicyclic structure provides a rigid and stable framework, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C7H11F3Si |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl(trifluoro)silane |
InChI |
InChI=1S/C7H11F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI-Schlüssel |
FGDZMOUKROXUNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


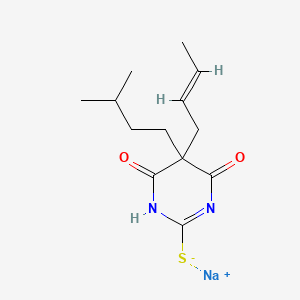
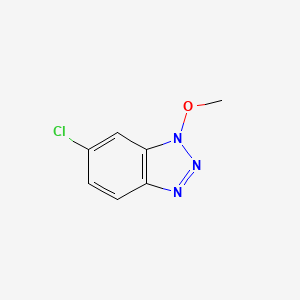
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
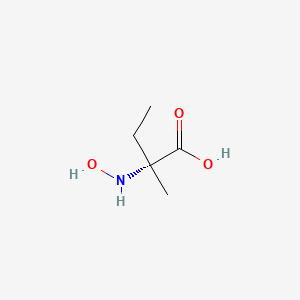
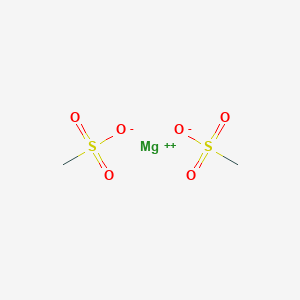
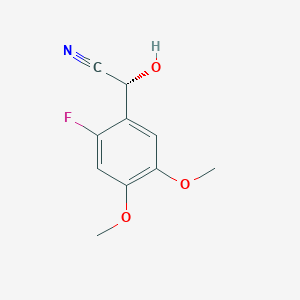
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
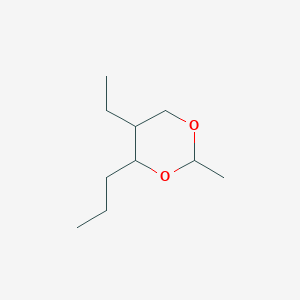
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
